molecular formula C13H14O2 B2947819 1-(Dimethoxymethyl)naphthalene CAS No. 33250-32-7

1-(Dimethoxymethyl)naphthalene

Cat. No.: B2947819
CAS No.: 33250-32-7
M. Wt: 202.253
InChI Key: GKNYCDMZGNSTTC-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)naphthalene is an organic compound with the molecular formula C13H14O2. It is a derivative of naphthalene, where a dimethoxymethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)naphthalene can be synthesized through several methods. One common method involves the reaction of naphthalene with formaldehyde and methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Step 1: Naphthalene is dissolved in methanol.

    Step 2: Formaldehyde is added to the solution.

    Step 3: An acid catalyst, such as hydrochloric acid, is introduced to facilitate the reaction.

    Step 4: The mixture is heated under reflux conditions for several hours.

    Step 5: The reaction mixture is then cooled, and the product is extracted and purified.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

1-(Dimethoxymethyl)naphthalene undergoes various chemical reactions, including:

Oxidation:

    Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Major Products: The oxidation of this compound typically results in the formation of naphthalene-1-carboxylic acid.

Reduction:

    Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Major Products: Reduction can lead to the formation of 1-(Hydroxymethyl)naphthalene.

Substitution:

    Reagents and Conditions: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

    Major Products: Substitution reactions can yield various halogenated derivatives of this compound.

Scientific Research Applications

1-(Dimethoxymethyl)naphthalene has several applications in scientific research, including:

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in photophysical studies due to its unique light-absorbing properties.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical research.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)naphthalene involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Dimethoxymethyl)naphthalene can be compared with other similar compounds, such as:

1-(Hydroxymethyl)naphthalene:

  • Similar in structure but contains a hydroxyl group instead of a dimethoxymethyl group.
  • Exhibits different reactivity and chemical properties.

1-(Methoxymethyl)naphthalene:

  • Contains a methoxymethyl group instead of a dimethoxymethyl group.
  • Shows variations in its chemical behavior and applications.

1-(Bromomethyl)naphthalene:

  • Contains a bromomethyl group, leading to different reactivity patterns.
  • Used in different synthetic applications compared to this compound.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(dimethoxymethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNYCDMZGNSTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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